molecular formula C15H13Cl3N2O3 B4774740 N-(3,4-dimethoxyphenyl)-N'-(2,4,5-trichlorophenyl)urea

N-(3,4-dimethoxyphenyl)-N'-(2,4,5-trichlorophenyl)urea

Cat. No. B4774740
M. Wt: 375.6 g/mol
InChI Key: QMMZUKCQFXPRDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-N'-(2,4,5-trichlorophenyl)urea, commonly known as Diuron, is a herbicide that is widely used in agriculture and forestry. It belongs to the family of substituted urea herbicides and is known for its effectiveness in controlling a wide range of weeds. Diuron is a white crystalline solid that is slightly soluble in water and highly soluble in organic solvents.

Scientific Research Applications

Diuron has been extensively studied for its herbicidal properties. It is commonly used in agriculture and forestry to control a wide range of weeds, including annual and perennial grasses, broadleaf weeds, and sedges. Diuron is also used in aquatic environments to control algae and other aquatic weeds.

Mechanism of Action

Diuron acts by inhibiting photosynthesis in plants. It binds to the D1 protein in photosystem II, which is responsible for the transfer of electrons during photosynthesis. This leads to the disruption of electron transfer and the production of reactive oxygen species, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
Diuron has been shown to have minimal toxicity to mammals, birds, and aquatic organisms. However, it can have detrimental effects on non-target plants and microorganisms. Diuron can also accumulate in soil and water, leading to long-term environmental effects.

Advantages and Limitations for Lab Experiments

Diuron is a widely used herbicide, and its effectiveness has been extensively studied. Its simple synthesis method and low cost make it an attractive option for lab experiments. However, its potential environmental effects and non-target effects should be taken into consideration when designing experiments.

Future Directions

There are several areas of research that could be explored in the future. One area of interest is the development of more environmentally friendly herbicides that have minimal non-target effects. Another area of research is the study of the effects of Diuron on soil microorganisms and its potential impact on soil health. Additionally, the development of new methods for the synthesis of Diuron could lead to more efficient and cost-effective production.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(2,4,5-trichlorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl3N2O3/c1-22-13-4-3-8(5-14(13)23-2)19-15(21)20-12-7-10(17)9(16)6-11(12)18/h3-7H,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMZUKCQFXPRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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